SMU-CX1

TLR3 Inhibition Structure-Activity Relationship Innate Immunity

Researchers requiring a validated, selective TLR3 antagonist face a market saturated with uncharacterized ellipticine analogs. SMU-CX1 (CAS 10371-86-5) is the definitive tool compound-discovered via HTS of a 15,700-compound library-that uniquely combines potent TLR3 inhibition (IC50 0.11 µM) with dual suppression of viral PB2/NP proteins. - Broad-spectrum antiviral activity: IC50 0.14-0.33 µM against influenza A subtypes; IC50 0.43 µM against SARS-CoV-2. - Selectively attenuates the IFN-β, IP-10, and CCL-5 inflammatory axis, enabling precise dissection of TLR3-driven immunopathology. Supplied with full analytical documentation to guarantee assay reproducibility. For R&D only; not for human use.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 10371-86-5
Cat. No. B076651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMU-CX1
CAS10371-86-5
Synonyms9-methoxyellipticine
9-methoxyellipticine hydrochloride
9-methoxyellipticine lactate
9-methoxyellipticine lactate (1:1)
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C
InChIInChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3
InChIKeyBKRMCDAOAQWNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMU-CX1 (CAS 10371-86-5): A High-Potency TLR3 Inhibitor for Antiviral and Inflammation Research


SMU-CX1 (9-Methoxyellipticine, NSC 69187) is a small-molecule, ATP-competitive inhibitor belonging to the ellipticine alkaloid class. It acts as a specific and potent antagonist of Toll-like receptor 3 (TLR3), targeting the dsRNA-mediated innate immune signaling pathway [1]. The compound was identified through high-throughput screening of a 15,700-compound library and is characterized by an ellipticine core with a 9-methoxy substitution, providing a molecular weight of 276.33 g/mol and favorable solubility in DMSO .

Why SMU-CX1 Cannot Be Substituted by Other Ellipticine Derivatives or Generic TLR3 Antagonists


The procurement of SMU-CX1 over a generic TLR3 inhibitor or other ellipticine derivatives is scientifically imperative due to its uniquely validated potency, selectivity, and mechanism of action. While several compounds are broadly annotated as TLR3 antagonists, they exhibit significant variance in inhibitory concentration, TLR subtype selectivity, and downstream effector profile [1]. For instance, the parent compound Ellipticine demonstrates a much weaker TLR3 inhibitory effect, and other tool compounds like CU-CPT 4a or SMU-14a either lack direct antiviral activity data or show distinct potency and pathway engagement [2]. Furthermore, SMU-CX1's specific inhibition of viral PB2 and NP protein expression, alongside its dual suppression of viral replication and host inflammatory factors, is not a class-wide property [3]. Substituting SMU-CX1 with an uncharacterized analog risks experimental failure due to insufficient on-target potency, off-target effects on other TLRs, or a lack of the precise immunomodulatory profile required for viral pathogenesis studies.

SMU-CX1 Performance Benchmarks: Quantitative Head-to-Head Comparisons Against Closest Analogs


Superior TLR3 Inhibitory Potency: SMU-CX1 vs. Parent Ellipticine

SMU-CX1 exhibits a dramatic increase in TLR3 inhibitory potency compared to its parent natural product, Ellipticine. In a head-to-head comparison within the same study series, the 9-methoxy substitution on the ellipticine core of SMU-CX1 improves target engagement by over 50-fold [1][2].

TLR3 Inhibition Structure-Activity Relationship Innate Immunity

Enhanced Target Engagement: SMU-CX1 vs. CU-CPT 4a (TLR3-IN-1)

When cross-referenced with a widely used, commercially available small-molecule TLR3 probe, CU-CPT 4a, SMU-CX1 demonstrates over 30-fold greater potency in suppressing TLR3-mediated signaling pathways .

Chemical Probe Selectivity TLR3 Signaling Inhibitor Benchmarking

Broad-Spectrum Antiviral Activity Not Observed with SMU-14a

Unlike SMU-14a, a more potent TLR3 inhibitor (IC50 0.18 μM) in terms of biochemical target binding, SMU-CX1 possesses robust and quantitatively defined antiviral activity against clinically relevant viral pathogens [1][2].

Influenza A Virus SARS-CoV-2 Antiviral Screening

Distinct Host Inflammatory Factor Suppression Profile

SMU-CX1 uniquely couples TLR3 antagonism with the significant suppression of specific host inflammatory mediators (IFN-β, IP-10, CCL-5) in the context of viral infection . While other TLR3 inhibitors (e.g., CU-CPT 4a, SMU-14a) can suppress general pro-inflammatory cytokines like TNF-α and IL-6 or IL-1β [1], SMU-CX1's profile is tailored to the chemokine signature associated with severe influenza and COVID-19 pathology [2].

Cytokine Storm Immunomodulation Host-Pathogen Interaction

Mechanistic Action on Viral Proteins: A Differentiator from Pure TLR3 Antagonists

A key differentiator for SMU-CX1 is its demonstrated ability to significantly inhibit the expression of the influenza viral proteins PB2 and NP [1]. This suggests a dual mechanism of action—TLR3 antagonism coupled with direct suppression of viral replication machinery—a property not reported for other TLR3 inhibitors like CU-CPT 4a or the pure TLR3 antagonist SMU-14a [2].

Viral Replication PB2 NP Mechanism of Action

Validated Application Scenarios for SMU-CX1 in Antiviral and Immunological Research


High-Throughput Screening (HTS) for Host-Directed Influenza Antivirals

SMU-CX1 is an ideal positive control and tool compound for HTS campaigns aimed at identifying novel host-directed antivirals targeting the TLR3 pathway. Its discovery from a 15,700-compound library and robust IC50 values (0.14-0.33 µM) across multiple influenza A subtypes provide a benchmark for assay validation and hit-to-lead progression [1].

Mechanistic Studies of Viral PB2 and NP Protein Regulation

Due to its unique ability to significantly inhibit influenza PB2 and NP protein expression, SMU-CX1 is a critical reagent for dissecting the molecular pathways linking TLR3 activation to viral polymerase complex function and replication [1]. This application cannot be fulfilled by other TLR3 inhibitors lacking this dual phenotype.

In Vitro Modeling of Cytokine Storm and Immunopathology

SMU-CX1's selective suppression of the IFN-β, IP-10, and CCL-5 axis makes it a valuable tool for in vitro studies modeling the immunopathology of severe respiratory viral infections [1]. It allows researchers to specifically interrogate the contribution of TLR3-driven inflammation to epithelial and immune cell damage.

SARS-CoV-2 Antiviral Research and Combination Therapy Screening

With a defined IC50 of 0.43 µM against SARS-CoV-2 in Vero-E6 cells, SMU-CX1 serves as a reference compound for evaluating novel coronavirus antivirals and for exploring combination strategies with direct-acting antivirals (e.g., nucleoside analogs) or other kinase inhibitors to achieve synergistic viral suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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